1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine, also known as CDMP, is a heterocyclic organic compound. It has a molecular weight of 193.29 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H19N3/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7,12H2,1-2H3
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 68-69 degrees Celsius .Scientific Research Applications
Synthetic Routes and Catalytic Activities
1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine plays a pivotal role in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry and material science. For instance, it has been utilized in the synthesis of enol lactones through a Michael addition/cyclization sequence, showcasing its versatility in facilitating complex molecular transformations (Itoh & Kanemasa, 2003). Similarly, novel four-component bicyclization strategies have been developed to produce skeletally diverse pyrazolo[3,4-b]pyridine derivatives, further highlighting its application in generating structurally intricate molecules (Tu et al., 2014).
Catalysis and Green Chemistry
This compound also finds application in catalysis and green chemistry, evidenced by its use in the environmentally benign synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. The employment of nano α-Al2O3 supported ammonium dihydrogen phosphate as a catalyst for these reactions underscores the compound's role in promoting sustainable chemical processes (Maleki & Ashrafi, 2014).
Antimicrobial Properties
Moreover, derivatives of this compound have been synthesized to study their antimicrobial activity, where structure-activity relationship studies revealed the significance of the 3,5-dimethyl-1H-pyrazol-1-yl moiety in exhibiting pronounced antimicrobial properties (Sirakanyan et al., 2021).
Advanced Material Synthesis
Its utility extends to the preparation of advanced materials, as illustrated by the copper(I) iodide catalyzed synthesis of fused hexacyclic pyrazolo[4,5,1-de]quinolino[4,3,2-mn]acridin-14(11H)-ones. This showcases the compound's role in the one-pot construction of complex heterocyclic architectures, contributing to the development of new materials with potential applications in various fields (Zhang et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-cyclohexyl-3,5-dimethylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBNSDMDLXOOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCCCC2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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